N-((1-isopropylpiperidin-4-yl)methyl)-4-propylbenzenesulfonamide
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Overview
Description
N-((1-isopropylpiperidin-4-yl)methyl)-4-propylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It features a piperidine ring substituted with an isopropyl group and a benzenesulfonamide moiety
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential multi-target mechanism of action.
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces, which are common modes of interaction for similar compounds .
Biochemical Pathways
Similar compounds have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been found to exhibit a variety of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-isopropylpiperidin-4-yl)methyl)-4-propylbenzenesulfonamide typically involves the reaction of 4-propylbenzenesulfonyl chloride with N-((1-isopropylpiperidin-4-yl)methyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-((1-isopropylpiperidin-4-yl)methyl)-4-propylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine ring or the benzenesulfonamide moiety.
Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.
Substitution: Substituted sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-((1-isopropylpiperidin-4-yl)methyl)-4-propylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide
- N-((1-isopropylpiperidin-4-yl)methyl)-4-methylbenzenesulfonamide
- N-((1-isopropylpiperidin-4-yl)methyl)-4-ethylbenzenesulfonamide
Uniqueness
N-((1-isopropylpiperidin-4-yl)methyl)-4-propylbenzenesulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group on the benzenesulfonamide moiety may enhance its lipophilicity and potentially improve its pharmacokinetic properties compared to similar compounds.
Properties
IUPAC Name |
N-[(1-propan-2-ylpiperidin-4-yl)methyl]-4-propylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2S/c1-4-5-16-6-8-18(9-7-16)23(21,22)19-14-17-10-12-20(13-11-17)15(2)3/h6-9,15,17,19H,4-5,10-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXZISWMMUEGBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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